(R)-4-Methoxy-3-methyl-4-oxobutanoic acid
CAS No.:
Cat. No.: VC16003409
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10O4 |
---|---|
Molecular Weight | 146.14 g/mol |
IUPAC Name | (3R)-4-methoxy-3-methyl-4-oxobutanoic acid |
Standard InChI | InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 |
Standard InChI Key | QEZMQNIFDRNSJZ-SCSAIBSYSA-N |
Isomeric SMILES | C[C@H](CC(=O)O)C(=O)OC |
Canonical SMILES | CC(CC(=O)O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of (R)-4-methoxy-2-methyl-4-oxobutanoic acid is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol. Its IUPAC name, (2R)-4-methoxy-2-methyl-4-oxobutanoic acid, reflects the stereochemistry (R-configuration) at the 2-position, a methoxy group (-OCH₃) at the 4-position, and a ketone (oxo) group at the 4-position. The compound’s chiral center and functional groups contribute to its reactivity and interactions in biological systems.
Key Structural Features:
-
Chiral Center: The R-configuration at the 2-position influences enantioselective reactions and biological activity.
-
Methoxy Group: Enhances solubility in polar solvents and participates in hydrogen bonding.
-
Ketone Functional Group: Enables participation in oxidation, reduction, and nucleophilic addition reactions.
Physical and Chemical Properties
The compound exhibits moderate solubility in water due to its polar carboxylic acid and methoxy groups, with a predicted logP (octanol-water partition coefficient) of ~0.5, indicating hydrophilic characteristics. Its boiling point and melting point remain unreported in literature, but comparative data with analogs suggest stability under standard laboratory conditions.
Comparative Physicochemical Data:
Property | This Compound | 4-Ethoxy-4-oxobutanoic Acid | Trimethyl Propane-1,2,3-tricarboxylate |
---|---|---|---|
Molecular Weight | 146.14 g/mol | 146.14 g/mol | 204.18 g/mol |
logP | ~0.5 | ~0.8 | 1.2 |
Water Solubility | Moderate | Low | Insoluble |
The methoxy group’s electron-withdrawing nature reduces steric hindrance compared to bulkier substituents like ethoxy, enhancing reactivity in nucleophilic substitutions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (R)-4-methoxy-2-methyl-4-oxobutanoic acid typically involves asymmetric catalysis or chiral resolution to ensure enantiomeric purity. A common route includes:
-
Claisen Condensation: Reacting methyl acetoacetate with a methoxy-substituted electrophile (e.g., methyl 4-methoxy-2-methylacetoacetate) under basic conditions (e.g., EtONa in THF at 0°C).
-
Hydrolysis: Treating the ester intermediate with 6M HCl under reflux to yield the carboxylic acid.
-
Chiral Separation: Employing high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) to achieve >99% enantiomeric excess.
Optimization of Synthetic Routes:
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | Claisen condensation | 65 | 90% |
2 | Hydrolysis (6M HCl, reflux) | 80 | 95% |
3 | Chiral separation | 45 | >99% ee |
Industrial Production Methods
Industrial-scale production utilizes continuous flow reactors to optimize efficiency and yield. Key steps include:
-
Esterification: Large-scale reaction of 4-methoxy-2-methylbutanoic acid with methanol under acidic catalysis.
-
Oxidation: Introducing the ketone group using oxidizing agents like potassium permanganate (KMnO₄).
-
Purification: Advanced techniques such as crystallization or distillation to achieve high-purity batches.
Chemical Reactivity and Mechanistic Insights
Oxidation and Reduction Reactions
The ketone group at the 4-position undergoes oxidation to form 4-methoxy-2-methylbutanoic acid when treated with KMnO₄ or CrO₃. Conversely, reduction with NaBH₄ or LiAlH₄ yields (R)-4-methoxy-2-methyl-4-hydroxybutanoic acid, a secondary alcohol derivative.
Nucleophilic Substitution
The methoxy group participates in SN2 reactions with nucleophiles like hydroxide ions or amines. For example, substituting -OCH₃ with -NH₂ produces (R)-4-amino-2-methyl-4-oxobutanoic acid, a potential precursor for peptidomimetics.
Mechanistic Pathway for Substitution:
-
Deprotonation: The methoxy group’s oxygen acts as a leaving group after protonation.
-
Nucleophilic Attack: Amines or hydroxide ions displace the methoxy group, forming new bonds.
-
Stabilization: The resulting intermediate stabilizes via resonance or hydrogen bonding.
Biological Activity and Pharmaceutical Applications
Enzyme Interactions
(R)-4-methoxy-2-methyl-4-oxobutanoic acid serves as a substrate for enzymes involved in ketone metabolism, such as ketoreductases and dehydrogenases. These interactions modulate metabolic pathways, influencing energy production and lipid synthesis.
Comparative Analysis with Bioactive Analogs:
Compound | Key Features | Therapeutic Relevance |
---|---|---|
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid | Enantiomer with distinct activity | Lower efficacy in enzyme inhibition |
4-Methoxy-2-methylbutanoic acid | Lacks ketone group | Limited metabolic impact |
Industrial and Research Applications
Asymmetric Synthesis
The compound’s chiral center makes it valuable in synthesizing enantiopure pharmaceuticals, such as β-lactam antibiotics and NSAIDs. For example, it serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects.
Fine Chemical Production
In industrial settings, it is used to produce:
-
Flavoring Agents: Methyl esters derived from the compound contribute to fruity aromas.
-
Polymer Additives: Enhances thermal stability in biodegradable plastics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume